molecular formula C21H30N2O3S B6756260 N-[cyclobutyl(phenyl)methyl]-1,1-dioxo-1lambda6-thia-4-azaspiro[5.5]undecane-4-carboxamide

N-[cyclobutyl(phenyl)methyl]-1,1-dioxo-1lambda6-thia-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B6756260
M. Wt: 390.5 g/mol
InChI Key: MIQCVMZRCRJJLB-UHFFFAOYSA-N
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Description

N-[cyclobutyl(phenyl)methyl]-1,1-dioxo-1lambda6-thia-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[cyclobutyl(phenyl)methyl]-1,1-dioxo-1λ6-thia-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c24-20(22-19(18-10-7-11-18)17-8-3-1-4-9-17)23-14-15-27(25,26)21(16-23)12-5-2-6-13-21/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQCVMZRCRJJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCS2(=O)=O)C(=O)NC(C3CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclobutyl(phenyl)methyl]-1,1-dioxo-1lambda6-thia-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the cyclobutyl and phenyl groups, and the final carboxamide formation. Common reagents used in these steps include cyclobutyl bromide, phenylmagnesium bromide, and various amines. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[cyclobutyl(phenyl)methyl]-1,1-dioxo-1lambda6-thia-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or phenyl groups, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or cooling to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-[cyclobutyl(phenyl)methyl]-1,1-dioxo-1lambda6-thia-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[cyclobutyl(phenyl)methyl]-1,1-dioxo-1lambda6-thia-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but they likely involve modulation of signaling pathways such as MAPK/ERK or PI3K/Akt/mTOR.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[cyclobutyl(phenyl)methyl]-1,1-dioxo-1lambda6-thia-4-azaspiro[5.5]undecane-4-carboxamide include other spirocyclic amides and sulfonamides. Examples include:

  • Spiro[4.5]decane-1,3-dione derivatives
  • Spiro[5.5]undecane-2,4-dione derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a spirocyclic core with cyclobutyl and phenyl groups. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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